molecular formula C18H22N2OS B4962501 1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine

1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine

Cat. No. B4962501
M. Wt: 314.4 g/mol
InChI Key: ITDSMQFHCLWDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine (MBTA) is a piperazine derivative that has gained attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Mechanism of Action

1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor but to a lesser extent than a full agonist. It has been shown to increase the release of dopamine and other neurotransmitters in certain brain regions, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine can affect various physiological processes, including blood pressure, heart rate, and body temperature. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine in lab experiments is its high selectivity for the 5-HT2A receptor, allowing for more specific studies. However, one limitation is its relatively low potency compared to other compounds, which may require higher doses for desired effects.

Future Directions

There are several future directions for research on 1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine, including its potential use in the treatment of neurological disorders such as depression and anxiety. Further studies are needed to fully understand its mechanism of action and its effects on various physiological processes. Additionally, the synthesis of new derivatives of 1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine may lead to compounds with improved potency and selectivity for the 5-HT2A receptor.

Synthesis Methods

1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine can be synthesized using various methods, including the reaction of 1-(4-methylbenzyl)-piperazine with 2-thiopheneacetic acid in the presence of a catalyst. The reaction can be carried out using different solvents, such as ethanol or methanol, and at different temperatures and reaction times to obtain the desired product.

Scientific Research Applications

1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. 1-(4-methylbenzyl)-4-(2-thienylacetyl)piperazine has been used as a tool to study the role of the 5-HT2A receptor in these processes.

properties

IUPAC Name

1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-15-4-6-16(7-5-15)14-19-8-10-20(11-9-19)18(21)13-17-3-2-12-22-17/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDSMQFHCLWDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone

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